molecular formula C31H31N3O5 B11621427 diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11621427
M. Wt: 525.6 g/mol
InChI Key: YBOBSBJIGIACQE-UHFFFAOYSA-N
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Description

Diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C31H31N3O5 This compound features a pyrazole ring substituted with a methoxyphenyl and a phenyl group, linked to a dihydropyridine ring with diallyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 4-methoxyacetophenone with phenylhydrazine to form 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.

    Dihydropyridine Ring Formation: The pyrazole derivative is then reacted with 2,6-dimethyl-3,5-pyridinedicarboxylate under basic conditions to form the dihydropyridine ring.

    Esterification: The final step involves the esterification of the carboxyl groups with allyl alcohol to yield the diallyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include maintaining precise temperature control, efficient mixing, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the allyl groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the dihydropyridine ring, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the allyl groups, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Hydrogenated pyrazole or dihydropyridine derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound are investigated for their potential pharmacological activities. The pyrazole and dihydropyridine moieties are known to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their potential as therapeutic agents. The structural features of the compound allow it to interact with various biological targets, potentially leading to the development of new medications.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo polymerization reactions. Its unique structural properties can impart desirable characteristics to the materials, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The dihydropyridine ring can affect calcium channels, influencing cellular processes such as muscle contraction or neurotransmitter release. The compound’s overall effect is determined by the combined actions of these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Diallyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Compared to similar compounds, diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the specific substitution pattern on the pyrazole ring and the presence of diallyl ester groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H31N3O5

Molecular Weight

525.6 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H31N3O5/c1-6-17-38-30(35)26-20(3)32-21(4)27(31(36)39-18-7-2)28(26)25-19-34(23-11-9-8-10-12-23)33-29(25)22-13-15-24(37-5)16-14-22/h6-16,19,28,32H,1-2,17-18H2,3-5H3

InChI Key

YBOBSBJIGIACQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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